Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
Description
Properties
IUPAC Name |
sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJSGZYXYOYQT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635669 | |
| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-19-7 | |
| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Byproduct Formation During Carboxymethylation
Competing esterification reactions between sodium chloroacetate and solvent alcohols (e.g., ethanol) generate ethyl chloroacetate byproducts, reducing yields. Substituting DMF for ethanol as the solvent suppresses this side reaction, improving yields to 82%.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino groups to primary amines.
Substitution: The acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is primarily recognized for its potential in drug discovery and development. Urea derivatives, including this compound, are significant in the treatment of various diseases, particularly neurological and neurodegenerative disorders.
Neurological Applications
Research indicates that urea derivatives play a crucial role in the design of compounds aimed at treating conditions such as Parkinson's disease and Alzheimer's disease. The structural features of urea compounds can enhance bioactivity by facilitating interactions with biological targets . For instance, modifications to urea structures have been linked to improved pharmacological profiles and reduced toxicity.
Antidiabetic Properties
Compounds similar to this compound have shown efficacy as antidiabetic agents. For example, glibenclamide (a urea derivative) is widely used to manage type II diabetes by enhancing insulin secretion from pancreatic beta cells . This highlights the potential of this compound in developing new therapeutic agents.
Material Science
The compound has also found applications in material science due to its unique chemical structure, which allows for the formation of novel materials with specific properties.
Fluorescent Dyes
This compound can be utilized as a fluorescent dye. Its ability to absorb and emit light makes it suitable for applications in bioimaging and diagnostics. Fluorescent dyes are critical in various fields, including cellular biology and medical diagnostics, where they are used to label and visualize biological specimens .
Biomarkers
In addition to its role as a dye, this compound can serve as a biomarker in research settings. Biomarkers are essential for tracking biological processes and disease states, making this compound a valuable tool in experimental studies .
Synthesis and Safety Considerations
The synthesis of this compound typically involves reactions that may pose safety risks due to the use of toxic reagents like phosgene or isocyanates. Therefore, alternative synthetic routes using less hazardous materials are being explored to enhance safety during production .
Safety Profile
When handling this compound, it is essential to observe standard laboratory safety protocols. The compound should be stored at room temperature in a dry environment to maintain its stability .
Mechanism of Action
The mechanism of action of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the urea moiety can participate in additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Structural and Functional Group Differences
- Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate: Substituents: Two 4-(dimethylamino)phenyl groups (electron-donating). Functional Groups: Ureido linkage, sodium carboxylate. Molecular Weight: ~391 g/mol (estimated).
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) :
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) :
Physicochemical Properties
Key Observations :
Substituent Effects: The dimethylamino groups in Sodium 2... enhance solubility via polarity and electron donation, whereas trifluoromethyl and chloro substituents in analogs 10d/10f introduce hydrophobicity and electronic effects suitable for receptor binding in drug discovery .
Molecular Weight : Sodium 2... has a lower molecular weight (~391 g/mol) compared to urea-thiazole derivatives (514–548 g/mol), which may influence membrane permeability and bioavailability .
Synthesis Efficiency : Analogs like 10d and 10f are synthesized in high yields (>89%) via coupling reactions, suggesting robust methodologies for urea-thiazole systems .
Biological Activity
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a urea linkage and dimethylamino groups, which are known to enhance cellular interactions. The molecular formula is C₁₄H₁₈N₄NaO₂, and it typically appears as a white to gray-green crystalline powder that is soluble in water and various organic solvents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially modulating their activity.
- Protein Binding : The urea moiety may engage in additional binding interactions with proteins, influencing biochemical pathways.
These interactions suggest that the compound could serve as a useful tool in biochemical research and therapeutic applications.
Biological Activity
Research indicates that this compound exhibits notable anti-cancer properties. Key findings include:
- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various tumor cell lines, indicating its potential as an anti-cancer agent. For instance, in vitro experiments demonstrated significant cytotoxic effects against prostate cancer cells (PC3-PIP), with IC50 values in the nanomolar range for related compounds.
- Cell Penetration : The presence of dimethylamino groups enhances the ability of the compound to penetrate biological membranes, facilitating its therapeutic effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Urea linkage, dimethylamino groups | Anti-cancer activity, enzyme modulation |
| N-(Carboxymethylaminocarbonyl)-4,4’-bis(dimethylamino)diphenylamine | Similar amine functionalities | Limited anti-cancer activity |
| Other Urea Derivatives | Varies widely in structure | Diverse activities depending on substituents |
Case Studies
- Anti-Cancer Efficacy : A study evaluated the effects of this compound on prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 50 nM.
- Mechanistic Studies : Investigations into the binding affinity of this compound with specific enzymes revealed that it can inhibit enzymatic activity through competitive inhibition mechanisms.
Future Directions
While preliminary studies suggest promising biological activities for this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and bioavailability in animal models.
- Structural Modifications : To enhance efficacy and reduce potential side effects through rational drug design.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
